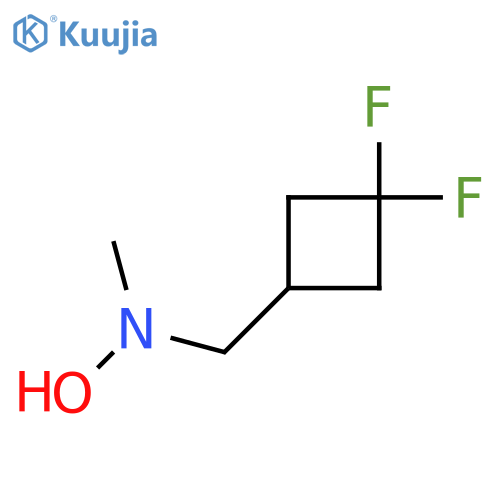Cas no 2228433-27-8 (N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine)

2228433-27-8 structure
商品名:N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine
- N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine
- BWJHJMLHNYPAAK-UHFFFAOYSA-N
- SCHEMBL14845840
- 2228433-27-8
- EN300-1947680
-
- インチ: 1S/C6H11F2NO/c1-9(10)4-5-2-6(7,8)3-5/h5,10H,2-4H2,1H3
- InChIKey: WOYFGAGNVVYJCJ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(CN(C)O)C1)F
計算された属性
- せいみつぶんしりょう: 151.08087030g/mol
- どういたいしつりょう: 151.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 23.5Ų
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947680-0.5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-2.5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-5.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 5g |
$2152.0 | 2023-06-03 | ||
| Enamine | EN300-1947680-10.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 10g |
$3191.0 | 2023-06-03 | ||
| Enamine | EN300-1947680-0.25g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-0.1g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-0.05g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-10g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-5g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1947680-1.0g |
N-[(3,3-difluorocyclobutyl)methyl]-N-methylhydroxylamine |
2228433-27-8 | 1g |
$743.0 | 2023-06-03 |
N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
2228433-27-8 (N-(3,3-difluorocyclobutyl)methyl-N-methylhydroxylamine) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
